molecular formula C26H45NO19 B1165307 Globotriaose GEL

Globotriaose GEL

Cat. No.: B1165307
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globotriaose GEL, more commonly known in research as the glycosphingolipid Globotriaosylceramide (Gb3) or CD77, is a pivotal molecule in the study of host-pathogen interactions and cancer biology. Its core structure consists of a trisaccharide headgroup, α-D-galactose-(1→4)-β-D-galactose-(1→4)-β-D-glucose , linked to a ceramide lipid anchor embedded in the membrane . This compound is the primary functional receptor for Shiga toxins (Stx) and Verotoxins (VT) produced by pathogenic E. coli and Shigella dysenteriae . Toxin binding to Gb3 is a critical initial step that triggers toxin internalization via clathrin-independent endocytosis, leading to the characteristic membrane invaginations and subsequent cellular intoxication . Beyond infectious disease, Gb3 is a recognized tumor-associated carbohydrate antigen (TACA) . It is overexpressed in various malignancies, including Burkitt’s lymphoma, and colorectal, breast, and pancreatic cancers, making it a promising target for novel cancer therapeutics and diagnostics . For instance, the Shiga toxin B-subunit (StxB), which binds with high specificity to Gb3, is being leveraged in innovative platforms such as "lectibodies"—bispecific T-cell engagers that redirect cytotoxic lymphocytes to eliminate Gb3-positive tumor cells, demonstrating near-complete cancer cell lysis in vitro . The specific fatty acid composition of the Gb3 ceramide tail (e.g., saturated C24:0 vs. unsaturated C24:1) profoundly influences its phase behavior in lipid membranes and its binding affinity for proteins like Shiga toxin, highlighting the importance of well-defined Gb3 species for reproducible research outcomes . This product, this compound, is provided as a highly characterized tool to investigate these complex mechanisms. It is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other clinical purposes.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galα1-4Galβ1-4Glc-Spacer-Bead

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Gb3 with Structurally or Functionally Related Compounds

Structural and Functional Comparison Table

Compound Structure Key Functions Binding Targets Toxin Neutralization Efficacy Role in Cell Adhesion
Globotriaose (Gb3) Galα1-4Galβ1-4Glcβ1-1Cer Shiga toxin receptor; modulates E-selectin-mediated adhesion Shiga toxin sites 1 & 2 High (IC₅₀ < 10 nM ) Reduces adhesion via GM3 depletion
GM3 Ganglioside NeuAcα2-3Galβ1-4Glcβ1-1Cer E-selectin ligand; promotes cancer metastasis E-selectin Low/None Enhances adhesion
Lactose (Lc2) Galβ1-4Glc Base structure for GSLs; limited toxin interaction Weak Shiga toxin binding Moderate (requires multimers) Not applicable
nLc3 (Lacto-N-neotriaose) GlcNAcβ1-3Galβ1-4Glc Component of complex GSLs; immune modulation Unclear None reported Limited role in adhesion

Key Research Findings

Toxin Neutralization Mechanisms

Gb3 outperforms lactose-based compounds in neutralizing Shiga toxins. Synthetic polymers incorporating Gb3 (e.g., sugar-amino acid hybrids) exhibit 10-fold higher toxin inhibition compared to lactose analogs due to optimized multivalent interactions with toxin binding sites 1 and 2 . In contrast, lactose requires multimerization (e.g., dendrimers) to achieve moderate neutralization, as its monovalent affinity for Shiga toxins is weak .

Role in Cell Adhesion

Gb3 and GM3 exhibit opposing roles in E-selectin-mediated adhesion. GM3 is a well-documented E-selectin ligand on breast cancer cells, facilitating metastasis . Conversely, GalNAc-α-O-benzyl-induced Gb3 accumulation correlates with reduced static binding to E-selectin, likely due to GM3 depletion . This suggests Gb3 may indirectly suppress adhesion by displacing GM3 in membrane microdomains.

Membrane Conformation and Cholesterol Dependence

Gb3’s functional versatility is influenced by membrane cholesterol content. High cholesterol promotes a parallel orientation of Gb3 along the membrane surface, favoring Shiga toxin binding at site 2.

Critical Considerations and Unresolved Questions

Regulatory Cross-Talk Between GSLs : The inverse relationship between Gb3 and GM3 levels under GalNAc-α-O-benzyl treatment raises questions about shared biosynthetic regulators. Whether Gb3 directly inhibits GM3 synthesis or competes for membrane localization remains unclear .

Site-Specific Toxin Binding : While Gb3 multimers effectively block Shiga toxin cytotoxicity, the biological relevance of site 3 binding (obstructed in some toxin isoforms) requires further study .

Therapeutic Potential: Gb3-based synthetic polymers show promise in toxin neutralization, but their pharmacokinetics and stability in vivo are underexplored compared to lactose analogs .

Preparation Methods

Glycosyl Iodide Formation

β-D-Lactose octaacetate (5β) was treated with trimethylsilyl iodide (TMSI) in anhydrous chloroform at 70°C under microwave irradiation for 20 minutes. This step generated the α-iodide intermediate (6β) with complete stereochemical retention, confirmed by ¹H NMR (δ = 5.67 ppm, J = 5.1 Hz for the anomeric proton).

TMO-Mediated Coupling

The iodide intermediate was reacted with TMO (1.5 equivalents) and iodine (1.0 equivalent) under microwave conditions (70°C, 20 minutes) to yield the TMO-orthoester adduct (7). Deprotection via Zemplén transesterification (NaOMe/MeOH) afforded globotriaose with an overall yield of 57%.

Table 1: Optimization of TMO Addition Reaction

Per-O-Ac SugarTMSI (equiv)Time (min)Yield (%)
β-Lactose1.22057
β-Glucose1.22562
α-Galactose1.53048

Purification and Characterization

Crude globotriaose was purified using flash chromatography (ethyl acetate/hexane, 1:1) and analyzed by:

  • MALDI-TOF MS : m/z 527.18 [M+Na]⁺.

  • ¹³C NMR : Key signals at δ 103.4 (C-1 of α-Gal), 79.8 (C-4 of β-Gal), and 72.1 ppm (C-4 of Glc).

  • HPAEC-PAD : Retention time of 12.7 minutes, matching commercial standards.

Formulation of Globotriaose-Embedded Agarose Gels

Agarose (%)Globotriaose (mg/mL)BufferApplication
1.00.10.5× TBEAffinity assays
1.50.2Tris-acetatePathogen binding

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and characterizing globotriaose (Galα4Galβ4Glc) in complex biological samples?

  • Methodological Answer : Mass spectrometry (MS) with collision-induced dissociation (CID) is a gold standard. For example, precursor ions at m/z 503 generate C-type fragment ion series (e.g., C1 at m/z 179, C2 at m/z 341) to confirm the Hex-Hex-Hex sequence, while 0,2A2 fragments (m/z 281) validate 4-substitution patterns . Pair this with gel electrophoresis (e.g., agarose gels) for preliminary separation, ensuring raw, uncropped gel images are archived to support reproducibility .

Q. How should researchers design controls for gel electrophoresis experiments involving globotriaose-containing glycoconjugates?

  • Methodological Answer :

  • Run all samples and controls (e.g., negative controls without enzymatic treatment, molecular weight markers) on the same gel to minimize inter-gel variability .
  • Use standardized buffers (e.g., TAE) and document reagent concentrations, running times, and voltage settings to enable replication .
  • Include a "no-template" control to rule out contamination in DNA/RNA-associated studies .

Q. What statistical approaches are critical for quantifying uncertainties in gel electrophoresis data?

  • Methodological Answer :

  • Calculate standard deviations and confidence intervals for band intensity measurements using software like ImageJ.
  • Apply regression analysis to correlate band migration distances with molecular weights, ensuring R² > 0.98 for linearity .
  • Report anomalies (e.g., smearing, unexpected bands) transparently, as omitting inconsistent data violates ethical reporting standards .

Advanced Research Questions

Q. How can contradictions between mass spectrometry (MS) and gel electrophoresis results for globotriaose be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine raw data. MS false positives may arise from isobaric interferences; re-analyze samples using higher-resolution MS/MS or orthogonal techniques like NMR .
  • Step 2 : Verify gel loading consistency. Cross-check sample preparation logs (e.g., dye-to-sample ratios, buffer pH) to rule out loading errors .
  • Step 3 : Use spike-in controls (e.g., synthetic globotriaose analogs) to confirm detection limits of both methods .

Q. What strategies improve the reproducibility of globotriaose quantification in heterogenous biological matrices?

  • Methodological Answer :

  • Normalization : Use internal standards (e.g., stable isotope-labeled globotriaose) for MS-based workflows .
  • Blinding : Assign blinded codes to samples during gel analysis to reduce observer bias .
  • Metadata Annotation : Adopt the Gel Electrophoresis Markup Language (GelML) to standardize data formats and ensure interoperability across labs .

Q. How can researchers address low signal-to-noise ratios in MS detection of globotriaose?

  • Methodological Answer :

  • Pre-fractionation : Enrich glycoconjugates using lectin affinity chromatography prior to MS .
  • Ionization Optimization : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance ionizability of globotriaose.
  • Data-Independent Acquisition (DIA) : Use SWATH-MS to capture fragment ions of all precursors, reducing reliance on predefined m/z windows .

Ethical and Reporting Standards

Q. What are the minimum data accessibility requirements for publishing globotriaose-related findings?

  • Answer :

  • Deposit raw gel images, MS spectra, and sample preparation protocols in public repositories (e.g., ProteomeXchange, Figshare).
  • For gels, provide uncropped, unprocessed images with lane annotations and molecular weight markers visible .
  • Disclose all post-processing steps (e.g., background subtraction, contrast adjustments) to prevent misleading representations .

Q. How should researchers document failed experiments or non-reproducible results involving globotriaose?

  • Answer :

  • Publish negative results in dedicated journals (e.g., Journal of Negative Results) or as supplementary material.
  • Detail troubleshooting steps (e.g., reagent lot variations, equipment calibration logs) to aid peer validation .

Future Directions

Q. What emerging technologies could overcome current limitations in globotriaose research?

  • Answer :

  • Single-Molecule Sequencing : Resolve structural isomers (e.g., α vs. β linkages) undetectable by conventional MS .
  • Machine Learning : Train algorithms to predict globotriaose-protein interactions using existing glycomics databases .
  • Microfluidics : Develop lab-on-a-chip systems for high-throughput screening of glycosylation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.